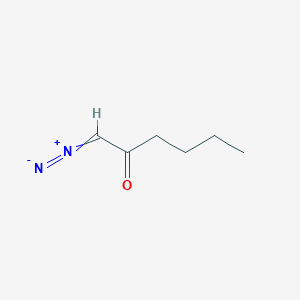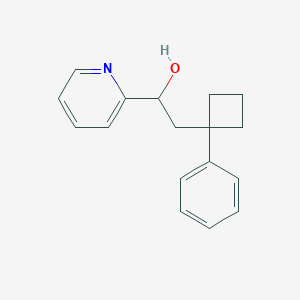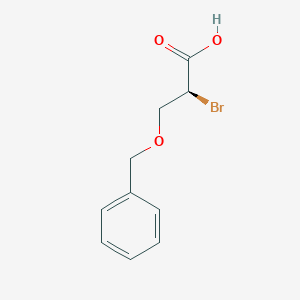
2-Indazol-1-yl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indazol-1-yl-aniline is a heterocyclic compound that features an indazole ring fused to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Indazol-1-yl-aniline typically involves the formation of the indazole ring followed by its attachment to an aniline moiety. One common method starts with the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole ring. This intermediate is then reduced and coupled with aniline under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol are often employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Indazol-1-yl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-Indazol-1-yl-aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of 2-Indazol-1-yl-aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Indazole: A parent compound with a similar bicyclic structure.
2-Phenylindazole: Another derivative with a phenyl group attached to the indazole ring.
1H-Indazole: A tautomeric form of indazole with different biological properties
Uniqueness: 2-Indazol-1-yl-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole ring with an aniline moiety makes it a versatile compound for various applications in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-indazol-1-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H,14H2 |
Clave InChI |
YVYFUHXQFCRFFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)








